molecular formula C14H19N3O2 B562382 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester CAS No. 3543-73-5

1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester

Cat. No. B562382
CAS RN: 3543-73-5
M. Wt: 261.325
InChI Key: JUMGOLYNZBZPKE-UHFFFAOYSA-N
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Description

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester is a bendamustine intermediate . It has a molecular weight of 261.32 and a molecular formula of C14H19N3O2 .


Synthesis Analysis

In the synthesis process, 50 g of 1-methyl-5-nitro-1H-benzimidazole-2-butyric acid ethyl ester is added to a hydrogenation reaction kettle along with 2.5 g of 5% palladium/carbon, 1.3 L of methanol, and 475 ml of ethyl acetate . The hydrogen pressure is controlled at 0.1 - 0.2 MPa, and the reaction solution is allowed to react for 15 hours at 25 °C . The reaction endpoint is monitored using TLC . The filtrate is collected by decompression filtering the fluid at 35 °C . After drying the filtrate under reduced pressure, 75 ml of ethyl acetate is added, and the mixture is stirred for 0.5 hours at 70 °C . The mixture is then stirred for 0.5 hours at 5 °C, allowed to crystallize for 2 hours at 5 °C, and then filtered . The filter cake is washed with acetic acid ethyl ester and dried under decompression for 5 hours at 50 °C to yield 35 g of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester, with a yield of 77.8% .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester is represented by the formula C14H19N3O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester include a hydrogenation reaction .


Physical And Chemical Properties Analysis

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester has a melting point of 130-135°C and a predicted boiling point of 471.6±25.0 °C . Its predicted density is 1.21±0.1 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Corrosion Inhibition : A related compound, "1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester", has been evaluated as a corrosion inhibitor for steel in hydrochloric acid. It significantly reduced the corrosion rate with an efficiency of up to 98.5% (Herrag et al., 2007).

  • Pharmaceutical Research : The compound has been explored in pharmaceutical research for the development of nonpeptide angiotensin II receptor antagonists. Such compounds, including derivatives of benzimidazole-7-carboxylic acids, have shown potential as prodrugs for improving oral bioavailability and efficacy in hypertension treatment (Kubo et al., 1993).

  • Co-Crystallization Studies : Co-crystallization of a benzimidazole derivative (similar to the compound ) with carboxylic acids has been performed, leading to the development of compounds with varied thermal stability and conformational states, which could have implications in material science and pharmaceuticals (Zhai et al., 2017).

  • Antineoplastic and Antifilarial Agents : A study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, closely related to the compound , revealed potential applications as antineoplastic and antifilarial agents. Some of these compounds showed significant growth inhibition in certain cell lines and antifilarial activity (Ram et al., 1992).

  • Fluorescence Applications : Research on rhenium tricarbonyl core complexes with benzimidazole derivatives, including those similar to "1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester", indicated potential applications in fluorescence and luminescence studies (Wei et al., 2006).

  • Antimicrobial Activity : Some benzimidazole derivatives have shown promising results in in vitro antimicrobial activity studies, suggesting potential use in developing new antimicrobial agents (Abdellatif et al., 2013).

  • Biological Activity Evaluation : The compound "2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester", closely related to the compound , has been evaluated for antibacterial activity, highlighting its potential in medical applications (Ghani & Mansour, 2011).

  • Synthesis Optimization : The synthetic process of bendamustin, which involves "1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester", has been optimized for higher purity, indicating the compound's role in pharmaceutical manufacturing (Zhan, 2011).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMGOLYNZBZPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652641
Record name Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester

CAS RN

3543-73-5
Record name Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3543-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
CAI Zhan, J Zhi-hui, Z Ming-zhu, Z Da-zhi… - 药学实践与 …, 2011 - 药学实践与服务
Number of citations: 0

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